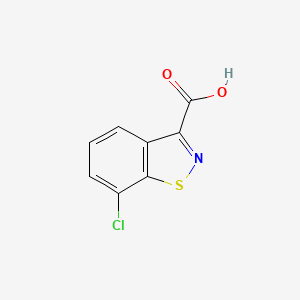

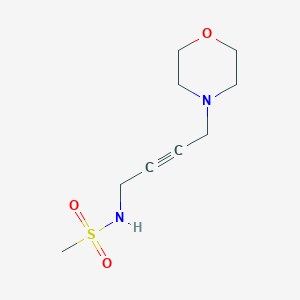

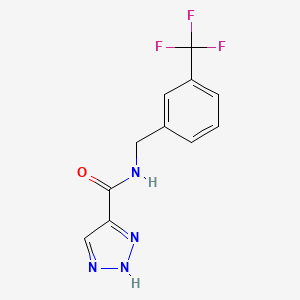

![molecular formula C10H8F3N3S B2653955 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole CAS No. 338393-05-8](/img/structure/B2653955.png)

3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole” is a chemical compound with the molecular formula C10H9F3N4S . It has a molecular weight of 274.27 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One such method involves the use of hydrazines and formamide under microwave irradiation . Another approach involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9F3N4S/c11-10(12,13)7-3-1-2-6(4-7)5-18-9-15-8(14)16-17-9/h1-4H,5H2,(H3,14,15,16,17) .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .

Physical And Chemical Properties Analysis

The compound has a melting point range of 136 - 138 degrees Celsius . It is solid in physical form .

科学的研究の応用

Heterocyclic Compounds and Their Applications

Triazoles, including compounds similar to 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole, have been extensively studied due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Recent studies have also explored triazoles for applications in neglected diseases, highlighting their potential in developing new drugs and therapies (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

The synthesis of 1,2,3-triazoles and their derivatives, including 1,4-disubstituted variants, has been the subject of considerable research. These compounds have been incorporated into a variety of drugs available on the market, such as Rufinamide and Tazobactam. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a key reaction for synthesizing these derivatives, offering an efficient and selective method for creating complex molecules with broad biological activities (Kaushik et al., 2019).

Eco-friendly Synthesis Approaches

Advancements in the eco-friendly synthesis of triazole derivatives have been made, with a focus on sustainable and green chemistry practices. The review of eco-friendly methods under microwave irradiation from 2012-2018 highlights the development of new and easily recoverable catalysts for the synthesis of 1,2,3-triazoles. This approach not only offers environmental benefits but also enhances reaction times, yields, and the overall efficiency of the synthesis process (de Souza et al., 2019).

Antifungal and Immunomodulating Activities

The antifungal and immunomodulating activities of 1,4-benzothiazine azole derivatives have been investigated, showing that these compounds can have significant effects in vivo, potentially through the improvement of protective immune responses in addition to their direct antifungal effects. This suggests that triazole derivatives can be effective in treating fungal infections while also enhancing the body's immune response (Schiaffella & Vecchiarelli, 2001).

Biological Features of Triazole Derivatives

The biological activities of 1,2,4-triazole derivatives have been extensively reviewed, with findings indicating that these compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diversity and potency of these activities make triazole derivatives promising candidates for further drug development and research (Ohloblina, 2022).

作用機序

Safety and Hazards

将来の方向性

Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The method of synthesis offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .

特性

IUPAC Name |

5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c11-10(12,13)8-3-1-2-7(4-8)5-17-9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHOOBWUSSGGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

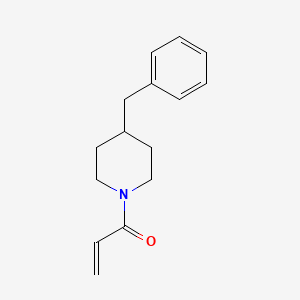

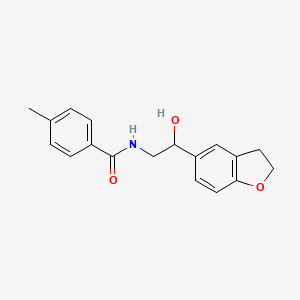

![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)

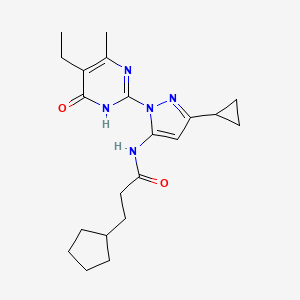

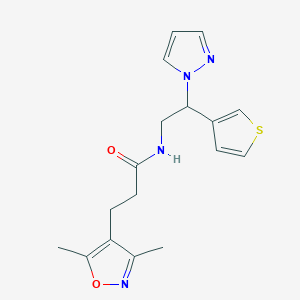

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)

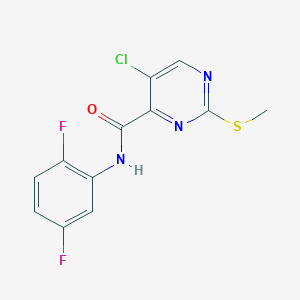

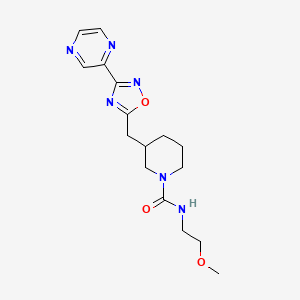

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2653894.png)